Buxifoliadine H
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Overview
Description
Buxifoliadine H is a natural plant compound belonging to the group of alkaloids. It is primarily extracted from the leaves of certain plants such as the purple bract (Buxus wallichiana) . This compound is known for its unique chemical structure and potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Buxifoliadine H is complex and typically involves extraction and isolation from plant sources. The specific preparation process may vary depending on the method and purpose of the study . Generally, the leaves of Buxus wallichiana are dried and subjected to solvent extraction using polar solvents like ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex extraction process and limited availability of plant sources. Most of the production is carried out in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Buxifoliadine H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Buxifoliadine H has shown promise in various scientific research applications:
Mechanism of Action
The mechanism of action of Buxifoliadine H involves multiple molecular targets and pathways:
Anticancer Activity: this compound inhibits cancer cell proliferation by inducing apoptosis through the activation of caspase-3 and Bax proteins.
Neuroprotective Effects: this compound exhibits neuroprotective effects by inhibiting acetylcholinesterase and preventing beta-amyloid aggregation, which are key factors in Alzheimer’s disease pathogenesis.
Comparison with Similar Compounds
Buxifoliadine H is part of a group of acridone alkaloids, which include compounds like buxifoliadine A, buxifoliadine B, and buxifoliadine E . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:
Buxifoliadine A: Known for its anti-inflammatory properties.
Buxifoliadine B: Exhibits significant antioxidant activity.
Buxifoliadine E: Shows potent anticancer effects, particularly against hepatoblastoma cells.
This compound stands out due to its unique combination of biological activities, making it a compound of significant interest for further research and potential therapeutic applications .
Properties
IUPAC Name |
1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-17-12-7(4-5-8(18)15(12)22-2)14(21)11-9(19)6-10(20)16(23-3)13(11)17/h4-6,18-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASSSAVQTUJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C=C3O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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